molecular formula C9H9Cl3IN3 B051112 p-Iodoclonidine hydrochloride CAS No. 108294-57-1

p-Iodoclonidine hydrochloride

Cat. No.: B051112
CAS No.: 108294-57-1
M. Wt: 392.4 g/mol
InChI Key: ULCGXOSKNHMYAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Iodoclonidine hydrochloride typically involves the iodination of clonidine. One common method starts with benzamide, N-[[(2,6-dichloro-4-iodophenyl)amino]thioxomethyl]-. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the imidazoline ring.

    Reduction: The compound can be reduced to remove the iodine atom, although this is less common.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

p-Iodoclonidine hydrochloride is extensively used in scientific research due to its high affinity for α2 adrenergic receptors. Some of its applications include:

Comparison with Similar Compounds

    Clonidine: Another α2 adrenergic receptor agonist with similar pharmacological properties but without the iodine atom.

    Guanfacine: A selective α2A adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Methyldopa: An α2 adrenergic receptor agonist used as an antihypertensive agent.

Uniqueness: p-Iodoclonidine hydrochloride is unique due to its high affinity for α2 adrenergic receptors and its specific iodinated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGXOSKNHMYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910676
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108294-53-7
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Iodoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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